3-amino-4-(cyclopentylamino)benzoic Acid

Catalog No.
S15711972
CAS No.
M.F
C12H16N2O2
M. Wt
220.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-4-(cyclopentylamino)benzoic Acid

Product Name

3-amino-4-(cyclopentylamino)benzoic Acid

IUPAC Name

3-amino-4-(cyclopentylamino)benzoic acid

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C12H16N2O2/c13-10-7-8(12(15)16)5-6-11(10)14-9-3-1-2-4-9/h5-7,9,14H,1-4,13H2,(H,15,16)

InChI Key

AJYJVSMADKLCBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C(C=C(C=C2)C(=O)O)N

3-Amino-4-(cyclopentylamino)benzoic acid is an organic compound with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of approximately 220.27 g/mol. This compound features a benzoic acid backbone substituted with both an amino group and a cyclopentylamino group at the 3 and 4 positions, respectively. It is characterized by its crystalline structure and moderate solubility in polar solvents, making it a subject of interest in pharmaceutical chemistry and organic synthesis .

Typical of amino acids and carboxylic acids, including:

  • Acylation: The amino group can react with acyl chlorides to form amides.
  • Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, particularly in the presence of electrophiles.

These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives for specific applications .

Research indicates that 3-amino-4-(cyclopentylamino)benzoic acid exhibits potential biological activities, particularly in the field of medicinal chemistry. It has been investigated for its role as an anti-inflammatory agent and its potential effects on various biological pathways. The presence of both amino groups allows for interactions with biological targets, such as enzymes and receptors, which may lead to therapeutic effects .

The synthesis of 3-amino-4-(cyclopentylamino)benzoic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available benzoic acid derivatives.
  • Amine Substitution: The introduction of the cyclopentylamino group can be achieved through nucleophilic substitution reactions, where cyclopentylamine reacts with a suitable benzoic acid derivative.
  • Functionalization: Further functionalization may involve the introduction of the amino group via reductive amination or direct amination techniques.

These methods allow for the efficient production of this compound while enabling modifications to improve yield and purity .

3-Amino-4-(cyclopentylamino)benzoic acid has several potential applications:

  • Pharmaceutical Development: Due to its biological activities, it may be used in developing new drugs targeting inflammatory diseases or other conditions.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique structural properties may find applications in creating novel materials or coatings .

Studies on the interactions of 3-amino-4-(cyclopentylamino)benzoic acid with various biological systems have shown that it can influence several pathways due to its dual functional groups. Interaction studies often focus on:

  • Receptor Binding: Investigating how this compound binds to specific receptors involved in inflammation or pain pathways.
  • Enzyme Inhibition: Assessing its ability to inhibit enzymes that play roles in metabolic processes related to disease states.

Such studies are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 3-amino-4-(cyclopentylamino)benzoic acid, allowing for comparative analysis:

Compound NameMolecular FormulaUnique Features
3-Amino-4-(phenylamino)benzoic acidC₁₃H₁₂N₂O₂Contains a phenyl group instead of cyclopentyl
3-Amino-4-(benzylamino)benzoic acidC₁₄H₁₅N₂O₂Features a benzyl group, enhancing lipophilicity
3-Amino-4-(morpholinomethyl)benzoic acidC₁₄H₁₉N₃O₂Contains a morpholine ring, affecting solubility

These compounds highlight the unique structural characteristics of 3-amino-4-(cyclopentylamino)benzoic acid, particularly its cyclopentyl substitution, which may confer distinct pharmacological properties compared to others .

Through this detailed examination, it is evident that 3-amino-4-(cyclopentylamino)benzoic acid holds promise in various scientific fields, particularly in drug development and chemical research.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

220.121177757 g/mol

Monoisotopic Mass

220.121177757 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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